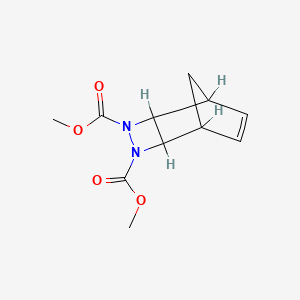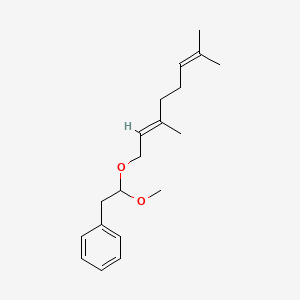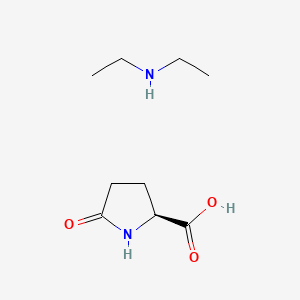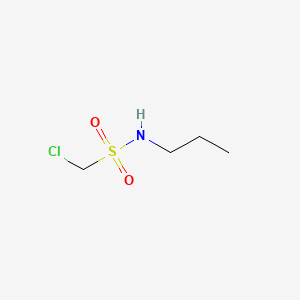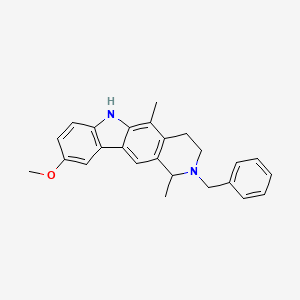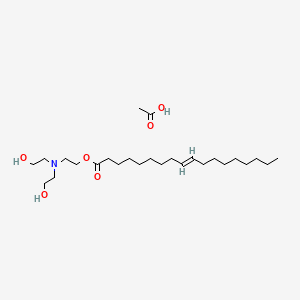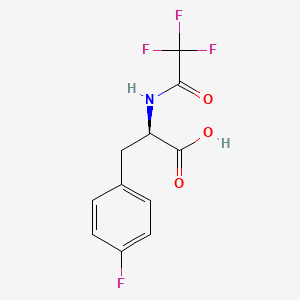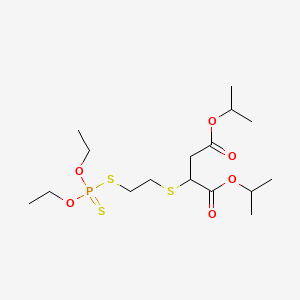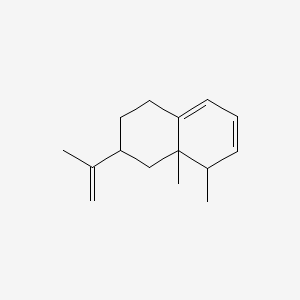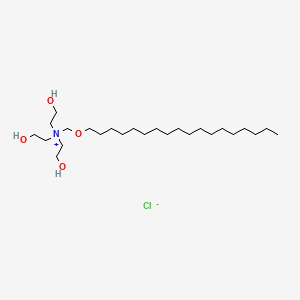
Tris(2-hydroxyethyl)-((octadecyloxy)methyl)ammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(2-hydroxyethyl)-((octadecyloxy)methyl)ammonium chloride is a quaternary ammonium compound known for its surfactant properties. It is widely used in various industrial applications due to its ability to act as an emulsifying, dispersing, and antistatic agent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2-hydroxyethyl)-((octadecyloxy)methyl)ammonium chloride typically involves the reaction of tris(2-hydroxyethyl)amine with an alkyl halide, such as octadecyl chloride, under controlled conditions. The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the quaternary ammonium salt .
Industrial Production Methods
Industrial production of this compound often employs a continuous flow process where the reactants are mixed and heated in a reactor. The reaction mixture is then cooled, and the product is purified through crystallization or distillation. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tris(2-hydroxyethyl)-((octadecyloxy)methyl)ammonium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Substitution: The chloride ion can be substituted with other anions, such as bromide or iodide, through halide exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Halide exchange reactions are typically carried out using sodium bromide or potassium iodide in an aqueous or alcoholic medium.
Major Products
Oxidation: The major products are carbonyl compounds derived from the oxidation of hydroxyl groups.
Substitution: The major products are the corresponding bromide or iodide salts.
Scientific Research Applications
Tris(2-hydroxyethyl)-((octadecyloxy)methyl)ammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the preparation of biological samples and as a component in cell culture media.
Medicine: Investigated for its potential antitumor activity when combined with synthetic plant hormones.
Industry: Utilized in the petroleum industry as an emulsifying agent for asphalt and other petroleum products.
Mechanism of Action
The mechanism of action of Tris(2-hydroxyethyl)-((octadecyloxy)methyl)ammonium chloride primarily involves its surfactant properties. The compound reduces surface tension, allowing it to emulsify and disperse hydrophobic substances in aqueous solutions. This property is crucial in its applications as an emulsifying and dispersing agent . Additionally, its antistatic properties are attributed to its ability to neutralize static charges on surfaces .
Comparison with Similar Compounds
Similar Compounds
Tris(2-hydroxyethyl)ammonium chloride: A simpler quaternary ammonium compound with similar surfactant properties.
Tris(2-hydroxyethyl)ammonium lactate: Known for its biodegradable and catalytic properties in organic synthesis.
Tris(2-hydroxyethyl)ammonium succinate: Used in various chemical and biological applications due to its low toxicity and ability to disrupt hydrogen-bonding networks.
Uniqueness
Tris(2-hydroxyethyl)-((octadecyloxy)methyl)ammonium chloride stands out due to its long alkyl chain, which enhances its emulsifying and dispersing capabilities compared to other similar compounds. This unique structure makes it particularly effective in industrial applications where strong surfactant properties are required .
Properties
CAS No. |
94248-85-8 |
|---|---|
Molecular Formula |
C25H54ClNO4 |
Molecular Weight |
468.2 g/mol |
IUPAC Name |
tris(2-hydroxyethyl)-(octadecoxymethyl)azanium;chloride |
InChI |
InChI=1S/C25H54NO4.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-30-25-26(18-21-27,19-22-28)20-23-29;/h27-29H,2-25H2,1H3;1H/q+1;/p-1 |
InChI Key |
OFYTVXBZSHDWHJ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC[N+](CCO)(CCO)CCO.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


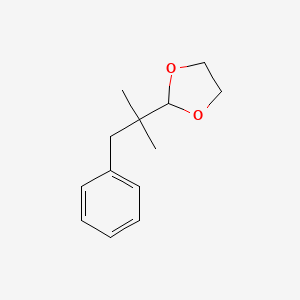
![Tributyl[(2,3-dibromo-2-methylpropionyl)oxy]stannane](/img/structure/B12686587.png)
